molecular formula C21H18ClN5O4 B2506229 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 899953-95-8

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No. B2506229
CAS RN: 899953-95-8
M. Wt: 439.86
InChI Key: OSEFOZXVTFKBEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided studies. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Another study reported the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, characterized by various spectroscopic methods . Additionally, a short series of 4-nitro-N-phenylbenzamides was synthesized and evaluated for anticonvulsant properties . These studies demonstrate the versatility of benzamide derivatives in synthesizing compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In one study, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, revealing a monoclinic space group with specific unit cell parameters and stabilization by pi-pi conjugation and hydrogen bonding interactions . This detailed structural analysis is essential for understanding the structure-property relationship of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include the formation of pyrazoline and pyridazine rings. For example, treating compound 2a–c with methylhydrazine or phenylhydrazine afforded the corresponding N-substituted pyrazoline derivatives . Another reaction involved the hydrolysis of 2-phenyl-6-chlorooxazolo[5, 4-c]pyridazine to yield 4-amino-6-chloro-3-pyridazinol and its subsequent reaction with benzoyl chloride to obtain 4-benzamido-6-chloro-3-pyridazinol . These reactions are indicative of the complex chemistry that benzamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the physical state and stability of these compounds . The formation of hydrogen bonds and pi-pi interactions in the crystal lattice can affect the melting point, solubility, and other physical properties. The presence of nitro groups and chloro substituents in the benzamide ring can also influence the chemical reactivity and the potential for further chemical modifications .

Scientific Research Applications

Synthesis and Biological Activity

  • Antidiabetic Potential : A series of derivatives similar to the compound of interest were synthesized and evaluated for their antidiabetic properties, particularly focusing on α-glucosidase inhibitory activity. The studies indicated that certain substituents on the phenyl ring could significantly enhance inhibitory activity against the enzyme, suggesting potential applications in diabetes management (Thakral et al., 2020).

Chemical Synthesis and Molecular Docking

  • Synthetic Pathways : Research on structurally related compounds explored regio- and stereo-controlled synthesis, demonstrating complex synthetic routes that could be relevant for creating compounds with precise biological activities. This includes insights into crystal structure and NMR assignments, which are crucial for understanding the physical and chemical properties of these compounds (Samimi, 2016).

Pharmacological Applications

  • Anti-inflammatory and Antitumor Activities : Synthesis and evaluation of novel derivatives have shown that these compounds possess anti-inflammatory activities, with some showing potential as anticancer agents. This highlights the broad spectrum of pharmacological applications that compounds with similar structures could have, ranging from inflammation to cancer therapy (Abdulla et al., 2014).

Drug Synthesis and Modification

  • Drug Modification for Enhanced Bioavailability : Modifications of similar compounds have been explored to improve their biological effects, such as increasing water solubility without compromising pharmacophoric groups essential for antihelminthic effects. This suggests potential for chemical modification to enhance drug properties (Galkina et al., 2014).

properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-18-6-5-16(27(29)30)13-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFOZXVTFKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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